2-(Aminomethyl)-6-bromoaniline hydrochloride
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Overview
Description
2-(Aminomethyl)-6-bromoaniline hydrochloride is an organic compound with a bromine atom and an aminomethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 6-bromoaniline with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-bromoaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
2-(Aminomethyl)-6-bromoaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-bromoaniline hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: An organic compound with similar aminomethyl functionality but different aromatic ring structure.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: A compound with similar aminomethyl group but different core structure.
Uniqueness
2-(Aminomethyl)-6-bromoaniline hydrochloride is unique due to the presence of both the bromine atom and the aminomethyl group on the aniline ring.
Properties
Molecular Formula |
C7H10BrClN2 |
---|---|
Molecular Weight |
237.52 g/mol |
IUPAC Name |
2-(aminomethyl)-6-bromoaniline;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3H,4,9-10H2;1H |
InChI Key |
SSJAZJJNARZFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)CN.Cl |
Origin of Product |
United States |
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